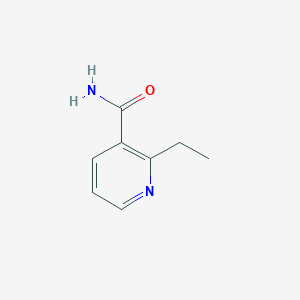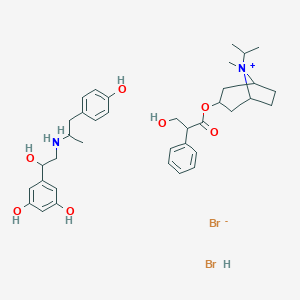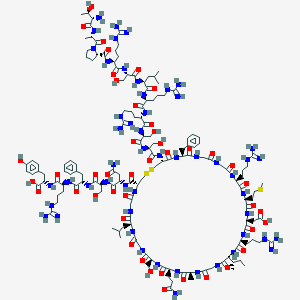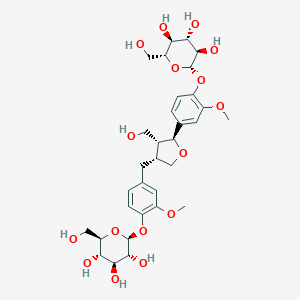
Cyanamide, (4-methoxy-2-benzothiazolyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanamide, (4-methoxy-2-benzothiazolyl)-(9CI) is a chemical compound with the molecular formula C8H8N2OS. It is a white crystalline powder that is soluble in water and has various scientific research applications.
Mécanisme D'action
The mechanism of action of cyanamide is not fully understood. It is thought to inhibit the growth of buds and shoots by interfering with the production of gibberellins, which are plant hormones that promote growth. Cyanamide has also been shown to inhibit the activity of enzymes involved in DNA synthesis, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
Cyanamide has various biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress. Cyanamide has also been shown to inhibit the activity of enzymes involved in the metabolism of alcohol, which may contribute to its effects on the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
Cyanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is readily available. Cyanamide is also stable under normal laboratory conditions. However, cyanamide has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects on different cell types may vary.
Orientations Futures
For the study of cyanamide include the development of derivatives with improved activity and further elucidation of its mechanisms of action.
Méthodes De Synthèse
Cyanamide can be synthesized by the reaction of calcium cyanamide with sulfuric acid. The reaction produces calcium sulfate and cyanamide. The cyanamide is then purified by recrystallization. Another method of synthesis involves the reaction of urea with calcium oxide at high temperature and pressure. This reaction produces calcium cyanamide, which can be hydrolyzed to produce cyanamide.
Applications De Recherche Scientifique
Cyanamide has various scientific research applications. It is used as a plant growth regulator, as it inhibits the growth of buds and shoots. It is also used in the synthesis of pharmaceuticals and agrochemicals. Cyanamide has been studied for its potential as an anti-tumor agent and for its effects on the central nervous system.
Propriétés
Numéro CAS |
119283-89-5 |
|---|---|
Nom du produit |
Cyanamide, (4-methoxy-2-benzothiazolyl)-(9CI) |
Formule moléculaire |
C9H7N3OS |
Poids moléculaire |
205.24 g/mol |
Nom IUPAC |
(4-methoxy-1,3-benzothiazol-2-yl)cyanamide |
InChI |
InChI=1S/C9H7N3OS/c1-13-6-3-2-4-7-8(6)12-9(14-7)11-5-10/h2-4H,1H3,(H,11,12) |
Clé InChI |
NAJLKZORBXBTEC-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC#N |
SMILES canonique |
COC1=C2C(=CC=C1)SC(=N2)NC#N |
Synonymes |
Cyanamide, (4-methoxy-2-benzothiazolyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)](/img/structure/B38229.png)


![N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide](/img/structure/B38239.png)
